7-Oxa-4-azaspiro[2.5]octane hydrochloride
Overview
Description
7-Oxa-4-azaspiro[2.5]octane hydrochloride is a chemical compound with the molecular formula C₆H₁₂ClNO and a molecular weight of 149.62 g/mol It is a spirocyclic compound, meaning it contains a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 7-Oxa-4-azaspiro[2.5]octane hydrochloride involves the use of tetrahydrofuran (THF) and tetrahydrofuran borane under nitrogen protection. The intermediate compound is reacted with tetrahydrofuran borane at 0°C, followed by heating to room temperature and subsequent addition of water and sodium hydroxide solution. The reaction mixture is then filtered, dried, and concentrated to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can involve the reaction of cyclohexanone with ammonia and sodium hypochlorite. This method is economically feasible and allows for the efficient synthesis of the compound .
Chemical Reactions Analysis
Types of Reactions
7-Oxa-4-azaspiro[2.5]octane hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds.
Scientific Research Applications
7-Oxa-4-azaspiro[2.5]octane hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound can be used in the study of biological systems and as a potential lead compound for drug discovery.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 7-Oxa-4-azaspiro[2.5]octane hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 7-Oxa-4-azaspiro[2.5]octane hydrochloride include:
- 6-Azaspiro[2.5]octane hydrochloride
- 1-Oxa-2-azaspiro[2.5]octane
- 2-Azaspiro[3.4]octane
Uniqueness
This compound is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in scientific research and industry .
Properties
IUPAC Name |
7-oxa-4-azaspiro[2.5]octane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c1-2-6(1)5-8-4-3-7-6;/h7H,1-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEXKWFDRVXMFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12COCCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
218595-22-3 | |
Record name | 7-oxa-4-azaspiro[2.5]octane hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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